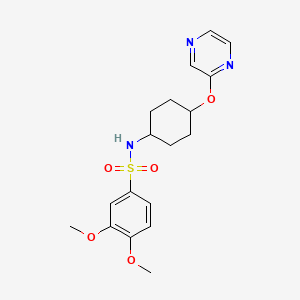

3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-24-16-8-7-15(11-17(16)25-2)27(22,23)21-13-3-5-14(6-4-13)26-18-12-19-9-10-20-18/h7-14,21H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJRHALZHHIKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting the benzene derivative with chlorosulfonic acid, followed by amination.

-

Introduction of Methoxy Groups: : The methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

-

Cyclohexyl Ring Formation: : The cyclohexyl ring is synthesized separately, often starting from cyclohexanone, which undergoes various transformations including reduction and functionalization to introduce the pyrazin-2-yloxy group.

-

Coupling Reactions: : The final step involves coupling the cyclohexyl derivative with the benzenesulfonamide core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group in 3,4-dimethoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide can participate in nucleophilic substitution reactions. These reactions are influenced by factors such as the choice of catalysts, reaction conditions (temperature and solvent), and the nature of reactants involved.

Electrophilic Aromatic Substitution

The pyrazin-2-yloxy group, due to its electron-rich nature, may engage in electrophilic aromatic substitution reactions. This reactivity is crucial for further chemical modifications and applications in drug design.

Hydrolysis of Amide Bonds

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. This property is significant for its potential biological activity and applications in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. For example:

These compounds highlight the versatility of sulfonamide-based structures in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Recent studies have suggested that compounds similar to 3,4-dimethoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide exhibit anticancer properties. Research has indicated that the compound may inhibit specific pathways involved in tumor growth and proliferation. For instance, sulfonamides have been shown to interfere with carbonic anhydrase activity, which is crucial for tumor cell metabolism .

Anti-inflammatory Effects

The sulfonamide moiety is also associated with anti-inflammatory effects. Compounds in this class have been studied for their ability to modulate inflammatory pathways and reduce symptoms associated with chronic inflammatory diseases. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective properties. Its structural analogs have been investigated for their potential to treat neurodegenerative diseases by inhibiting pathways that lead to neuronal damage and death. The pyrazinyl group may contribute to these effects by enhancing the compound's ability to cross the blood-brain barrier .

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

- Study on Tumor Inhibition : A study involving a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a modulation of the immune response.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazin-2-yloxy group can facilitate binding to specific proteins, while the benzenesulfonamide core may inhibit enzyme activity by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound 17: 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

- Core Structure : Pyrazole sulfonamide (vs. benzenesulfonamide in the target compound).

- Substituents : 3,5-Dimethyl groups on the pyrazole ring (vs. 3,4-dimethoxy on benzene).

- Synthesis : Yield of 55% via flash chromatography (DCM/MeOH 95:5) .

- Molecular Weight : 302.16 g/mol (C15H20N5O2S).

- Methyl groups are electron-donating but less polar than methoxy groups, which may reduce solubility and metabolic stability.

Hypothetical 3-Methoxy Analog

- Core Structure : Benzenesulfonamide with a single methoxy group at the 3-position (vs. 3,4-dimethoxy).

- Substituents : Reduced steric and electronic effects due to fewer methoxy groups.

- Implications : Lower molecular weight and altered pharmacokinetics compared to the dimethoxy derivative.

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 17 (Pyrazole Analog) |

|---|---|---|

| Core Structure | Benzenesulfonamide | Pyrazole sulfonamide |

| Substituents | 3,4-Dimethoxy | 3,5-Dimethyl |

| Molecular Weight | ~406.45 g/mol (C19H24N4O5S)* | 302.16 g/mol |

| Polarity | High (due to methoxy groups) | Moderate (methyl groups) |

| Stereochemistry | (1r,4r)-cyclohexyl | (1r,4r)-cyclohexyl |

*Calculated based on molecular formula C19H24N4O5S.

Stereochemical Considerations

Both the target compound and Compound 17 retain the (1r,4r)-cyclohexyl configuration, ensuring consistent spatial arrangement of the pyrazine-2-yloxy group. This stereochemistry is likely critical for maintaining interactions with hydrophobic pockets or hydrogen-bond acceptors in biological targets .

Electronic and Solubility Profiles

Broader Context of Sulfonamide Derivatives

describes a structurally distinct sulfonamide (Example 57) featuring a pyrazolo[3,4-d]pyrimidine core and fluorophenyl groups. The target compound’s simpler architecture may offer advantages in synthetic accessibility and pharmacokinetic optimization .

Biological Activity

3,4-Dimethoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound characterized by its unique structure that includes a benzenesulfonamide moiety and a pyrazinyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 393.5 g/mol. The structural representation can be summarized as follows:

- Molecular Formula :

- CAS Number : 2034223-83-9

Biological Activity Overview

Research indicates that compounds containing benzenesulfonamide and pyrazole derivatives exhibit significant biological activities, including:

-

Antitumor Activity :

- Pyrazole derivatives have been shown to inhibit various cancer cell lines. For example, studies have demonstrated that certain pyrazole derivatives effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer proliferation .

- A study on related compounds indicated that they could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), highlighting the potential of these compounds as anticancer agents .

- Anti-inflammatory Effects :

- Antibacterial Properties :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Studies :

- Mechanistic Insights :

- Anti-inflammatory Mechanisms :

Q & A

Q. What synthetic routes are reported for 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide?

The compound is synthesized via a multi-step route involving:

- Cyclohexylamine derivatization : Stereospecific introduction of the pyrazin-2-yloxy group using reductive amination or nucleophilic substitution under anhydrous conditions (e.g., THF, LiAlH4) .

- Sulfonamide coupling : Reaction of 3,4-dimethoxybenzenesulfonyl chloride with the (1r,4r)-configured cyclohexylamine intermediate. Key reagents include NaHB(OAc)₃ for controlled reduction and DCM as a solvent .

- Purification : Column chromatography (silica gel) and recrystallization to isolate enantiomerically pure products .

Q. What spectroscopic and analytical techniques validate the compound’s structure?

- Mass spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 452 [M+H]+ for related analogs) .

- ¹H NMR : Assigns stereochemistry via coupling constants (e.g., δ 3.68–3.73 ppm for pyrazine protons, J = 13.2 Hz for cyclohexyl axial-equatorial interactions) .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How is stereochemical integrity maintained during synthesis of the (1r,4r)-cyclohexyl core?

- Chiral starting materials : Use of enantiomerically pure (1r,4r)-4-aminocyclohexanol derivatives to avoid racemization .

- Steric control : Bulky substituents (e.g., tert-butyl groups) or chelating agents (e.g., HOAc) stabilize transition states during reductive amination .

- Monitoring : Periodic ¹H NMR and chiral HPLC analysis to detect stereochemical drift during reactions .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide coupling?

- Reagent optimization : Compare HATU vs. EDCI coupling efficiency in DMF or DCM, noting LiAlH4’s superiority over NaBH4 for reducing intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions; anhydrous DCM balances reactivity and selectivity .

- Data reconciliation : Cross-reference NMR splitting patterns (e.g., td vs. br s signals) to confirm successful coupling versus byproduct formation .

Q. How does the pyrazin-2-yloxy group influence the compound’s physicochemical properties?

- LogP modulation : The pyrazine ring increases hydrophilicity (supported by computational models like MarvinSketch), impacting membrane permeability .

- Hydrogen-bonding capacity : Pyrazine’s nitrogen atoms enhance solubility in polar solvents (e.g., MeOD) and potential receptor binding, as seen in analogs with similar scaffolds .

Methodological Guidance

Designing experiments to assess biological activity (e.g., enzyme inhibition):

- In vitro assays : Use recombinant enzymes (e.g., kynurenine pathway targets) with IC50 determination via fluorometric or colorimetric readouts .

- Dose-response curves : Test 0.1–100 µM concentrations, noting analogs like 3,4-dimethoxy-N-[4-(3-nitrophenyl)-thiazol-2-yl]benzenesulfonamide show 24–64% inhibition at 10 µM .

- Control for stereoisomers : Compare (1r,4r) vs. (1s,4s) configurations, as stereochemistry significantly impacts potency (e.g., 2-fold differences in IC50) .

Troubleshooting low yields in cyclohexylamine intermediate synthesis:

- Reductive amination : Substitute NaHB(OAc)₃ with catalytic hydrogenation (H₂/Pd-C) for higher selectivity .

- Temperature control : Maintain −20°C during LiAlH4 reactions to minimize over-reduction .

- Byproduct analysis : Use LC-MS to identify imine or Schiff base intermediates, adjusting stoichiometry (amine:ketone ≥ 2:1) .

Data Interpretation and Contradictions

Addressing discrepancies in NMR data across studies:

- Solvent effects : Compare spectra in MeOD vs. CDCl3; pyrazine protons may shift upfield in polar solvents .

- Dynamic effects : Rotameric equilibria in the sulfonamide group can cause signal splitting (e.g., δ 2.67 ppm br s for NH) .

- Validation : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the cyclohexyl region (δ 1.25–2.33 ppm) .

Q. Why do some analogs show unexpected bioactivity despite structural similarity?

- Metabolic stability : Methyl vs. cyclopropyl groups on the piperazine ring alter CYP450 metabolism, as seen in analogs with divergent plasma half-lives .

- Off-target effects : Screen against related receptors (e.g., TRPML1/TRPML2) using competitive binding assays, referencing blockers like (1R,2R)-ML-SI3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.